molecular formula C16H17N3O4 B2836358 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1236268-89-5

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Katalognummer: B2836358
CAS-Nummer: 1236268-89-5
Molekulargewicht: 315.329
InChI-Schlüssel: SFSHJWKRQFVPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236268-89-5) is a chemical compound with a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol . This complex molecule features an isoxazole ring linked to a 3-methoxyphenyl group and a 5-oxopyrrolidine-2-carboxamide moiety, making it a valuable scaffold in medicinal chemistry research. The core structure of this compound combines two pharmacologically significant motifs: the isoxazole ring and the pyrrolidinone. Isoxazole derivatives are recognized as important pharmacophores and are extensively investigated for their diverse biological activities . Research indicates that compounds containing the 5-oxopyrrolidine (pyrrolidinone) core have shown promise in bioevaluation studies, demonstrating structure-dependent activity against Gram-positive pathogens such as Staphylococcus aureus and Clostridioides difficile . This suggests that derivatives like this compound could be attractive candidates for the development of novel antimicrobial agents targeting multidrug-resistant bacteria . Furthermore, isoxazole-carboxamide hybrids have been synthesized and evaluated for their anti-nociceptive potential, with some derivatives showing significant activity in animal models of pain . The presence of the methoxyphenyl subgroup is a common feature in many bioactive molecules and can influence the compound's physicochemical properties and binding affinity to biological targets. This product is intended for research and development purposes only in laboratory settings. It is strictly for use by qualified professionals. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-4-2-3-10(7-12)14-8-11(19-23-14)9-17-16(21)13-5-6-15(20)18-13/h2-4,7-8,13H,5-6,9H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSHJWKRQFVPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () serves as a relevant structural analog for comparison. Below is a detailed analysis of their differences:

Feature Target Compound Analog ()
Pyrrolidine substitution 5-oxopyrrolidine-2-carboxamide (carboxamide at position 2) 5-oxopyrrolidine-3-carboxamide (carboxamide at position 3)
Heterocyclic moiety Isoxazole ring (O and N atoms at positions 1 and 2) with 3-methoxyphenyl at C5 1,3,4-Thiadiazole ring (S, N atoms) with 5-isopropyl and 4-fluorophenyl substituents
Aromatic substituent 3-Methoxyphenyl (electron-donating methoxy group) 4-Fluorophenyl (electron-withdrawing fluorine) and isopropyl (hydrophobic alkyl chain)
Molecular weight Calculated: ~357.36 g/mol (C₁₇H₁₇N₃O₄) Reported: 379.42 g/mol (C₁₇H₁₈FN₃O₂S)

Implications of Structural Variations

Carboxamide Position : The target compound’s carboxamide at pyrrolidine position 2 may alter conformational flexibility compared to the analog’s position 3 substitution. This could influence binding to targets requiring specific spatial arrangements.

Thiadiazole’s sulfur atom may enhance metabolic stability .

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to the analog’s 4-fluorophenyl group.
  • The isopropyl group in the analog introduces steric bulk, which might hinder binding to compact active sites.

Hypothetical Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, structural insights suggest:

  • Target Selectivity : The isoxazole and methoxyphenyl groups may favor interactions with kinases or GPCRs, whereas the analog’s thiadiazole and fluorophenyl could target enzymes like carbonic anhydrase or proteases.
  • In contrast, the analog’s fluorine and sulfur atoms may slow hepatic degradation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide to improve yield and purity?

Answer:
Optimizing synthesis requires precise control of reaction parameters:

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for amide coupling steps, while ethanol or dichloromethane is preferred for cyclization .
  • Catalysts : Ytterbium triflate (0.05 mmol) accelerates multi-component reactions, as demonstrated in analogous isoxazole syntheses .
  • Temperature : Room temperature (25°C) minimizes side reactions during condensation, whereas elevated temperatures (60–80°C) improve cyclization efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) tracks intermediate formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) ensures >95% purity .

Basic: How is the structural characterization of this compound typically performed in academic research?

Answer:
A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (500 MHz, DMSO-d6d_6) identifies proton environments (e.g., methoxy singlet at δ 3.80 ppm) and carbonyl carbons (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms molecular weight (e.g., [M+H]+^+ calcd. 347.0593, observed 347.0599) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., analogs with fused thiadiazole rings) .

Advanced: What methodological approaches are employed to investigate the compound's interaction with biological targets such as enzymes or receptors?

Answer:

  • In Vitro Assays :
    • Mitochondrial Studies : Isolated mouse liver mitochondria assess effects on membrane potential using Rhodamine 123 fluorescence (ex/em 485/535 nm) .
    • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) measure IC50_{50} via ATP depletion (luminescence-based kits) .
  • In Vivo Models : Zebrafish embryos (48 hpf) evaluate toxicity and bioavailability at 10–100 µM, monitored by survival and malformation rates .
  • Computational Docking : AutoDock Vina predicts binding to targets like G-protein-coupled receptors (GPCRs), using homology models based on PDB entries (e.g., 6OSI) .

Advanced: How can researchers resolve contradictions in biological activity data observed between different experimental models?

Answer:

  • Cross-Validation : Use orthogonal assays (e.g., compare mitochondrial inhibition in vitro with zebrafish toxicity in vivo) to confirm target engagement .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to explain bioavailability discrepancies .
  • Isogenic Cell Lines : Test activity in CRISPR-edited cell lines (e.g., EGFR-knockout vs. wild-type) to isolate pathway-specific effects .
  • Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

Answer:

  • Systematic Substitution :
    • Methoxy Position : Compare 3-methoxyphenyl vs. 4-methoxy analogs to assess steric/electronic effects on receptor binding .
    • Isoxazole Modifications : Replace isoxazole with thiazole or pyrazole to evaluate heterocycle tolerance .
  • Bioisosteric Replacement : Substitute the pyrrolidone ring with tetrahydrofuran or cyclopentanone to probe conformational flexibility .
  • Computational Modeling : Generate QSAR models (e.g., CoMFA) using IC50_{50} data from >20 analogs to predict optimal substituents .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the core structure with E3 ligase ligands (e.g., pomalidomide) to induce target degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.